4-Bromo-2-methoxy-6-nitrophenol
Description
4-Bromo-2-methoxy-6-nitrophenol (CAS: 70978-61-9) is a substituted phenolic compound with the molecular formula C₇H₆BrNO₄ and a molecular weight of 248.03 g/mol . Its structure features a hydroxyl group (-OH) at position 1, a methoxy (-OCH₃) group at position 2, a bromine atom at position 4, and a nitro (-NO₂) group at position 6 on the benzene ring. This arrangement imparts unique electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis. The compound is classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H317 (allergic skin reaction), H318 (serious eye damage), and H410 (toxic to aquatic life) .
Properties
Molecular Formula |
C7H6BrNO4 |
|---|---|
Molecular Weight |
248.03 g/mol |
IUPAC Name |
4-bromo-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C7H6BrNO4/c1-13-6-3-4(8)2-5(7(6)10)9(11)12/h2-3,10H,1H3 |
InChI Key |
RPYBYIOJISGHNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
Positional isomers of 4-Bromo-2-methoxy-6-nitrophenol differ in the substitution patterns of functional groups:
- 2-Bromo-4-methoxy-6-nitrophenol (CAS: 115929-59-4): Shares the same molecular formula (C₇H₆BrNO₄) and weight (248.03 g/mol) but places the bromine at position 2 and methoxy at position 4.
- 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4): Features nitro at position 3 and methoxy at position 5. The altered positions may reduce steric hindrance compared to the target compound, affecting reactivity in coupling reactions .
Halogen-Substituted Analogues
Variation in halogen substituents significantly impacts physicochemical properties:
- 4-Bromo-2-fluoro-6-nitrophenol (CAS: 320-76-3, C₆H₃BrFNO₃, MW: 236.00 g/mol): Replaces methoxy with fluorine. The smaller size and higher electronegativity of fluorine increase the compound’s acidity (lower pKa) compared to the methoxy-substituted analogue .
Functional Group Variants
Substitution of methoxy with other groups alters solubility and electronic properties:
- 2-Bromo-4-methyl-6-nitrophenol (CAS: 20039-91-2, C₇H₆BrNO₃, MW: 232.03 g/mol): Replaces methoxy with a methyl group. The electron-donating methyl group reduces acidity (higher pKa) but increases hydrophobicity, affecting solubility in polar solvents .
- 4-Fluoro-1-methoxy-2-nitrobenzene (CAS: 445-83-0, C₇H₆FNO₃): Lacks the hydroxyl group, rendering it non-acidic. This derivative is more lipophilic and less reactive in electrophilic substitution reactions .
Comparative Data Table
Key Findings and Implications
Acidity Trends: Electron-withdrawing groups (e.g., -NO₂, -Br) enhance phenol acidity, while electron-donating groups (e.g., -OCH₃, -CH₃) reduce it. The position of these groups relative to the hydroxyl further modulates this effect .
Reactivity : Halogen substituents influence nucleophilic aromatic substitution. Bromine’s larger size compared to fluorine or chlorine may slow reaction kinetics but improve regioselectivity .
Environmental Impact: Compounds with bromine and nitro groups (e.g., this compound) exhibit higher aquatic toxicity, necessitating careful handling and disposal .
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